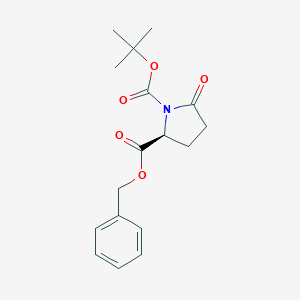

(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Description

(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative widely used as a synthetic intermediate in pharmaceuticals and organic chemistry. Its structure features a 5-oxopyrrolidine core with two ester groups: a benzyl ester at the 2-position and a tert-butyl ester at the 1-position. The (S)-configuration at the stereocenter is critical for its biological and chemical specificity. Key identifiers include:

- Molecular Formula: C₁₇H₂₁NO₅

- Molecular Weight: 319.35 g/mol

- CAS Number: 400626-71-3 (enantiomer-specific data from )

- Synonyms: Boc-L-pyroglutamic acid benzyl ester, (S)-N-Boc-5-oxopyrrolidine-2-carboxylic acid benzyl ester .

This compound is valued for its role in peptide synthesis and asymmetric catalysis, leveraging the tert-butyl group for steric protection and the benzyl ester for selective deprotection .

Properties

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNBTMCEMLXYEM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429019 | |

| Record name | 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113400-36-5 | |

| Record name | 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113400-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of (S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves the following steps :

- Dissolve pyroglutamic acid tert-butyl ester in dry dimethyl sulfoxide.

- Add an appropriate amount of N,N’-dihydroxyethyl isopropanamide and cool the reaction mixture to below 0°C.

- Slowly add di-tert-butyl carbonate while maintaining the temperature of the reaction mixture below 0°C.

- After the reaction is complete, add the reaction mixture to water to produce a solid precipitate of this compound.

- Obtain the final product through crystallization, filtration, and drying.

Chemical Reactions Analysis

(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate has been utilized as a scaffold in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties. Research has indicated its potential use in developing inhibitors for specific enzymes and receptors involved in disease processes.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, suggesting its utility in anticancer drug design .

Organic Synthesis

2.1 Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of other complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities.

| Transformation | Reaction Type | Example Product |

|---|---|---|

| Hydrolysis | Ester to Acid | Pyroglutamic Acid |

| Reduction | Ketone to Alcohol | Alcohol Derivatives |

Researchers have successfully employed this compound in multi-step synthesis pathways to produce compounds with enhanced biological activity .

Potential Therapeutic Uses

3.1 Neurological Applications

Recent studies have explored the impact of this compound on neurological conditions. Its structural analogs have shown promise in modulating neurotransmitter systems, indicating potential applications in treating disorders such as depression and anxiety.

Case Study : In a preclinical trial, modifications of this compound demonstrated increased affinity for serotonin receptors, suggesting a pathway for developing new antidepressants .

Mechanism of Action

The mechanism of action of (S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in the synthesis of various biologically active molecules, influencing different biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the compounds synthesized from it .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Ester Substitutions and Stereochemistry

Table 1: Key Structural and Physical Properties

Key Differences and Implications

Stereochemistry

- The (S)- and (R)-enantiomers of the benzyl/tert-butyl derivative share identical physical properties (e.g., molecular weight, formula) but differ in optical rotation and biological activity. For example, the (S)-enantiomer is often preferred in peptide synthesis due to its compatibility with L-amino acid configurations .

Ester Group Variations

Benzyl vs. Methyl/Ethyl Esters: Benzyl Group: Enhances lipophilicity and enables hydrogenolysis-mediated deprotection (e.g., using Pd/C), making it useful in stepwise synthesis . Methyl/Ethyl Esters: Lower molecular weight and higher volatility (e.g., methyl ester: MW 243.26 vs. benzyl: 319.35) improve solubility in polar solvents but require harsher conditions (e.g., saponification) for deprotection .

Di-tert-butyl Derivative: The absence of a benzyl group reduces steric hindrance but increases hydrophobicity. This derivative is less reactive in hydrogenolysis but offers enhanced stability in acidic conditions .

Functional Group Additions

- This modification is valuable in prodrug design or chiral resolution .

Biological Activity

(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several key steps, primarily utilizing alkylation reactions. A notable method includes the use of benzyl bromide in the alkylation of protected pyrrolidine derivatives, leading to high stereospecificity and moderate yields (44–58%) for the desired product . The configuration of the compound has been confirmed through various spectroscopic techniques, ensuring that only one stereoisomer is obtained during synthesis.

Antiproliferative Properties

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated IC50 values in the low micromolar range against human multiple myeloma RPMI 8226 cells, suggesting that this compound may inhibit cell proliferation effectively .

| Compound | Cell Line | IC50 (mg/mL) | Effect |

|---|---|---|---|

| This compound | RPMI 8226 | 0.45 | Antiproliferative |

The mechanism by which this compound exerts its effects appears to be multifaceted. It has been suggested that the compound interacts with cellular pathways associated with apoptosis and cell cycle regulation. In particular, it may inhibit proteasome activity, which is crucial for protein degradation and cellular homeostasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of hydrophobic bulky substituents linked to the nitrogen atom and aromatic groups at the C2 position has been shown to enhance cytotoxic effects. Conversely, simplifying the structure by removing chiral centers tends to reduce activity significantly .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Multiple Myeloma Treatment : In vitro studies demonstrated that this compound significantly reduced cell viability in RPMI 8226 cells over time, indicating a time-dependent effect on antiproliferative activity.

- Study Findings :

- At 24 hours: IC50 = 61 µM

- At 48 hours: IC50 = 43 µM

- At 72 hours: IC50 = 34 µM

- Study Findings :

- Proteasome Inhibition : The compound has been evaluated for its ability to inhibit proteasome function in cancer cells. Results showed a significant correlation between concentration and proteasome inhibition, with effective doses leading to increased apoptosis in treated cells .

Q & A

Q. What are the optimized synthetic routes for preparing (S)-2-benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step protocol starting from (S)-pyroglutamic acid derivatives. A common method involves:

- Step 1 : Methyl ester formation using thionyl chloride in methanol, followed by Boc protection with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in dichloromethane or ethyl acetate .

- Step 2 : Benzyl ester introduction via selective alkylation under anhydrous conditions.

Q. Key variables :

- Catalysts : DMAP enhances Boc protection efficiency by activating the carbonyl group .

- Temperature : Reactions are often conducted at 0–20°C to minimize side reactions (e.g., racemization) .

- Solvent : Dichloromethane or ethyl acetate is preferred for solubility and inertness.

Reported yields range from 85–95% under optimized conditions .

Q. How can researchers validate the enantiomeric purity and stereochemical integrity of this compound?

Methodological approaches :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers. Retention time comparisons with authentic standards are critical .

- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values (e.g., for the (S)-enantiomer, typical values range from +15° to +25° in chloroform) .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Pitfalls : Racemization can occur during synthesis if reaction temperatures exceed 30°C or under acidic/basic conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be observed?

Standard characterization :

- NMR :

- ¹H NMR : Look for pyrrolidine ring protons (δ 2.5–3.5 ppm), tert-butyl group (δ 1.4 ppm, singlet), and benzyl aromatic protons (δ 7.2–7.4 ppm) .

- ¹³C NMR : Confirm carbonyl signals (δ 170–175 ppm for ester groups) and quaternary carbons (δ 80–85 ppm for Boc) .

- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (pyrrolidinone C=O) .

- MS : Molecular ion peak at m/z 319.35 (C₁₇H₂₁NO₅) with fragmentation patterns consistent with tert-butyl and benzyl loss .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis or as a chiral building block?

Approach :

- DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) to analyze steric and electronic effects of the benzyl and tert-butyl groups on reactivity .

- Docking Studies : Model interactions with enzymes (e.g., lipases) for kinetic resolution predictions .

Applications : - The compound’s rigid pyrrolidinone core and chiral centers make it a candidate for synthesizing β-turn mimics in peptide chemistry .

Q. What strategies mitigate competing side reactions (e.g., epimerization or ester hydrolysis) during functionalization of the pyrrolidinone ring?

Experimental design :

- Inert Atmosphere : Use nitrogen/argon to prevent moisture-induced hydrolysis of the tert-butyl or benzyl esters .

- Mild Conditions : Employ low temperatures (0–10°C) and non-nucleophilic bases (e.g., DIPEA) for alkylation or acylation .

- Protection/Deprotection : Selective removal of the benzyl group via hydrogenolysis (Pd/C, H₂) preserves the Boc group .

Case Study : Enzymatic resolution of a related compound achieved 98% enantiomeric excess (ee) using Candida antarctica lipase .

Q. How do structural modifications (e.g., substitution at the 4-position of the pyrrolidinone ring) impact biological activity or physicochemical properties?

Synthetic modifications :

- 4-Hydroxylation : Introduce hydroxyl groups via biocatalytic reduction (e.g., ketoreductases) to generate diastereomers for SAR studies .

- Fluorination : Replace the 4-hydrogen with fluorine using DAST or Selectfluor to enhance metabolic stability .

Property analysis : - LogP : Increased hydrophobicity with tert-butyl/benzyl groups (predicted LogP ~2.5) impacts membrane permeability .

- Solubility : Poor aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for in vitro assays .

Q. What safety precautions are critical when handling this compound, given its toxicological profile?

Risk mitigation :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H317, H302 warnings) .

- Ventilation : Use fume hoods to prevent inhalation of dust/volatiles.

- Storage : Keep under nitrogen at –20°C to prevent degradation .

Toxicity data : - Acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) and no carcinogenicity per GHS classification .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data across literature sources?

Troubleshooting framework :

- Reproducibility Checks : Verify reagent purity (e.g., Boc₂O often degrades; use fresh batches) .

- Analytical Calibration : Cross-validate NMR shifts with internal standards (e.g., TMS) .

- Peer Consultation : Compare protocols with databases like PubChem or Enamine .

Example : Discrepancies in melting points may arise from polymorphic forms—use DSC to confirm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.